7-(2-Methoxyethyl)-2,5,7-triazaspiro[3.4]octane-6,8-dione hydrochloride
Description
Chemical Structure and Properties
7-(2-Methoxyethyl)-2,5,7-triazaspiro[3.4]octane-6,8-dione hydrochloride is a spirocyclic compound featuring a central bicyclic core with a 3.4 ring junction. The molecule contains a methoxyethyl substituent at the 7-position and two ketone groups at the 6- and 8-positions (). Key physicochemical data include:
- Molecular Formula: C₈H₁₃N₃O₃·HCl
- Molecular Weight: 235.67 g/mol (calculated from ).
- SMILES: COCCN1C(=O)NC2(CNC2)C1=O.Cl
For example, demonstrates the use of PTC conditions to generate bicyclic hydantoin derivatives, a strategy that may extend to the target compound.
The compound is marketed for research purposes (), with applications likely in medicinal chemistry (e.g., as a scaffold for enzyme inhibitors) or materials science.
Properties
IUPAC Name |
7-(2-methoxyethyl)-2,5,7-triazaspiro[3.4]octane-6,8-dione;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O3.ClH/c1-14-3-2-11-6(12)8(4-9-5-8)10-7(11)13;/h9H,2-5H2,1H3,(H,10,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTARIUMPGJSIBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2(CNC2)NC1=O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(2-Methoxyethyl)-2,5,7-triazaspiro[3.4]octane-6,8-dione hydrochloride (CAS Number: 1707710-32-4) is a synthetic compound with a unique spiro structure that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₈H₁₄ClN₃O₃
- Molecular Weight : 235.67 g/mol
- IUPAC Name : 7-(2-methoxyethyl)-2,5,7-triazaspiro[3.4]octane-6,8-dione hydrochloride
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The spiro structure allows for unique interactions with enzymes and receptors, potentially modulating metabolic pathways. Notably, it has been shown to inhibit certain enzymes involved in nucleic acid metabolism and may affect cellular signaling pathways related to cancer progression.
Antitumor Activity
Research indicates that derivatives of triazaspiro compounds exhibit significant antitumor properties. For instance, compounds structurally similar to 7-(2-Methoxyethyl)-2,5,7-triazaspiro[3.4]octane-6,8-dione have demonstrated inhibitory effects on thymidine phosphorylase (TP), an enzyme implicated in tumor growth and angiogenesis. A study found that certain analogues exhibited IC₅₀ values comparable to established inhibitors, suggesting potential therapeutic applications in oncology .
Neuropharmacological Effects
The compound's ability to interact with neurotransmitter systems has been explored in various studies. Specifically, it has been noted for its effects on delta opioid receptors (DORs), which are relevant in the treatment of pain and mood disorders. The binding affinity of this compound to DORs suggests it could lead to the development of novel analgesics with fewer side effects compared to traditional opioids .
Case Studies
-
Antitumor Efficacy :
- A study involving the evaluation of various triazaspiro compounds demonstrated that those with modifications similar to 7-(2-Methoxyethyl)-2,5,7-triazaspiro[3.4]octane-6,8-dione showed promising results in inhibiting tumor cell proliferation in vitro. The study highlighted the compound's ability to downregulate angiogenic markers such as VEGF and MMP-9 in breast cancer cell lines (MDA-MB-231) .
-
Neuropharmacological Screening :
- In a high-throughput screening assay focused on DORs, researchers identified a novel agonist derived from the triazaspiro scaffold that displayed selective binding and anti-allodynic effects in animal models of inflammatory pain. This suggests a potential pathway for developing new treatments for chronic pain conditions .
Comparative Analysis
A comparison table summarizing the biological activities of 7-(2-Methoxyethyl)-2,5,7-triazaspiro[3.4]octane-6,8-dione hydrochloride against similar compounds is provided below:
| Compound Name | Biological Activity | IC₅₀ (µM) | Target |
|---|---|---|---|
| 7-(2-Methoxyethyl)-2,5,7-triazaspiro[3.4]octane-6,8-dione HCl | Antitumor | TBD | Thymidine Phosphorylase |
| 1,2,4-Triazolo[1,5-a][1,3,5]triazine Derivative | Antitumor | 42.63 | Thymidine Phosphorylase |
| SNC80 (DOR Agonist) | Analgesic | TBD | Delta Opioid Receptor |
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential biological activity, particularly in drug development. Its triaza-spiro configuration may enhance binding affinity to biological targets.
- Antimicrobial Activity : Preliminary studies indicate that derivatives of spiro compounds exhibit antimicrobial properties. The triazaspiro framework could lead to the development of new antibiotics or antifungal agents.
- CNS Activity : Compounds with similar structures have shown promise in modulating neurotransmitter systems, suggesting that this compound may have applications in treating neurological disorders.
Pharmacological Studies
Research into the pharmacokinetics and pharmacodynamics of 7-(2-Methoxyethyl)-2,5,7-triazaspiro[3.4]octane-6,8-dione hydrochloride is essential for understanding its therapeutic potential.
- Bioavailability Studies : Investigating the absorption, distribution, metabolism, and excretion (ADME) profiles can provide insights into its efficacy as a drug candidate.
- Toxicological Assessments : Evaluating the safety profile through in vitro and in vivo studies is crucial for determining its suitability for further development.
Material Science
The compound's unique structural features also make it suitable for applications in material science.
- Polymer Chemistry : Incorporating this compound into polymer matrices could yield materials with enhanced mechanical properties or specific functionalities such as biodegradability or responsiveness to environmental stimuli.
- Nanotechnology : The potential for forming nanostructures opens avenues for applications in drug delivery systems or as scaffolding materials in tissue engineering.
Comparison with Similar Compounds
Structural Analogues of Spirocyclic Diazaspirooctanes
Table 1: Key Structural and Functional Comparisons
| Compound Name | Molecular Formula | Substituents/Ring System | Key Features | Evidence ID |
|---|---|---|---|---|
| 7-(2-Methoxyethyl)-2,5,7-triazaspiro[3.4]octane-6,8-dione hydrochloride | C₈H₁₃N₃O₃·HCl | 7-(2-Methoxyethyl), 3.4 spiro junction | Polar ether side chain; hydrochloride salt enhances solubility | 6, 8, 12 |
| 7-Phenyl-2,5,7-triazaspiro[3.4]octane-6,8-dione hydrochloride | C₁₀H₁₁N₃O₂·HCl | 7-Phenyl, 3.4 spiro junction | Aromatic phenyl group; likely reduced solubility vs. methoxyethyl analogue | 6 |
| 5,7-Diazaspiro[3.4]octane-6,8-dione | C₆H₈N₂O₂ | No substituents, 3.4 spiro junction | Simplest spiro analogue; unsubstituted core for derivatization | 9 |
| 5,5-Dimethyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride | C₈H₁₅ClN₂O | 5,5-Dimethyl, ketone at 7-position | Steric hindrance from dimethyl groups; altered reactivity | 11 |
| 7-Methyl-7-phenyl-1,5-diazabicyclo[3.2.1]octane-6,8-dione | C₁₃H₁₄N₂O₂ | Bicyclo[3.2.1] core, methyl and phenyl | Bicyclic system; potential for enhanced rigidity | 7 |
Key Observations :
Substituent Effects: The methoxyethyl group in the target compound introduces polarity and flexibility, which may improve bioavailability compared to the phenyl-substituted analogue (). The latter’s aromatic group could enhance binding to hydrophobic targets but reduce solubility.
Ring System Variations: The bicyclo[3.2.1]octane system () introduces conformational rigidity, which could stabilize interactions with biological targets compared to the monocyclic spiro systems. Larger spiro systems (e.g., 7-oxa-9-aza-spiro[4.5]decane in ) accommodate additional functional groups but may complicate synthetic routes.
Physicochemical Properties :
- Hydrochloride salts (e.g., target compound and 7-phenyl analogue) generally exhibit higher solubility in polar solvents than their free bases.
- The unsubstituted 5,7-diazaspiro[3.4]octane-6,8-dione () serves as a versatile intermediate for further functionalization.
Key Insights :
- Synthetic Flexibility : The target compound’s methoxyethyl group may be introduced via nucleophilic substitution or alkylation, similar to methods in and .
- Biological Relevance : Benzothiazole-integrated spiro compounds () show promise in optoelectronics and bioimaging, whereas simpler diazaspirooctanes (e.g., ) are foundational for medicinal chemistry.
- Industrial Availability : The target compound and its phenyl analogue are commercially available (), highlighting their relevance in high-throughput screening.
Preparation Methods
Spiro Core-First Approach
Detailed Synthetic Protocols
Step 1: Preparation of 3-Allylpiperazine-2,5-dione
Glycine methyl ester hydrochloride (1.2 eq) reacts with 2-chloroacetyl chloride (1.0 eq) in acetonitrile under reflux with K2CO3 (2.5 eq), yielding 85% 3-allylpiperazine-2,5-dione after 6 h.
Step 2: Epoxidation
Treatment with m-chloroperbenzoic acid (mCPBA, 1.1 eq) in dichloromethane at 0°C for 2 h produces the spiro-epoxide in 73% yield. Excess oxidant leads to over-epoxidation and reduced yields.
Step 3: Ring-Opening with 2-Methoxyethylamine
The epoxide (1.0 eq) reacts with 2-methoxyethylamine (3.0 eq) in ethanol at 60°C for 12 h. Quenching with HCl (1M) precipitates the hydrochloride salt in 68% yield.
Critical Parameters :
-
Temperature >70°C causes retro-aldol decomposition.
-
Amine stoichiometry below 2.5 eq results in incomplete ring-opening.
Step 1: PMB Protection
4-Methoxybenzyl chloride (1.5 eq) reacts with tert-butyl carbamate (1.0 eq) in DMF with NaH (2.0 eq) at 0°C, achieving 92% N-PMB protection.
Step 3: Spirocyclization
Heating the alkylated product (1.0 eq) with Pd(OAc)2 (0.1 eq) and Xantphos (0.2 eq) in toluene at 110°C for 24 h forms the triazaspiro core in 54% yield.
Optimization Note :
-
Replacing Pd(OAc)2 with CuI lowers yield to 31% due to incomplete cyclization.
Comparative Analysis of Synthetic Routes
| Parameter | Epoxide Route | Protective Group Route |
|---|---|---|
| Total Yield | 42% | 34% |
| Hazardous Reagents | mCPBA | Pd(OAc)2 |
| Purification Complexity | Moderate | High |
| Scalability | >100 g | <50 g |
Q & A
Q. What are the critical steps in synthesizing 7-(2-Methoxyethyl)-2,5,7-triazaspiro[3.4]octane-6,8-dione hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer: Synthesis typically involves cyclocondensation of precursors like 2-Oxa-spiro[3.4]octane-1,3-dione with functionalized amines under reflux conditions. Optimization includes:
- Solvent selection: Polar aprotic solvents (e.g., DMF, dioxane) enhance solubility and reaction rates .
- Catalyst use: Anhydrous ZnCl₂ or KOH can accelerate spirocyclic ring formation .
- Reflux duration: Extended reflux (6–8 hours) improves yield but risks decomposition; monitor via TLC .
Post-synthesis, isolate the hydrochloride salt using ethanol or acetone precipitation .
Q. Which spectroscopic and analytical methods are essential for confirming the compound’s structure?
- Methodological Answer:
- Elemental analysis: Validates empirical formula (C, H, N, Cl) with <0.4% deviation .
- IR spectroscopy: Identifies carbonyl stretches (~1700 cm⁻¹ for dione groups) and NH/OH vibrations .
- ¹H/¹³C NMR: Resolves spirocyclic conformation (e.g., methoxyethyl substituent δ 3.2–3.5 ppm) and distinguishes tautomers .
- X-ray crystallography: Definitive proof of spirocyclic geometry and hydrogen-bonding networks .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer:
- Thermal stability: Conduct TGA/DSC to identify decomposition thresholds (>200°C typical for spirocycles) .
- Light sensitivity: Store in amber vials; UV-Vis spectroscopy detects photodegradation (λmax shifts >5 nm indicate instability) .
- Humidity control: Use desiccators with silica gel; hygroscopicity assays show mass gain >2% under 75% RH .
Advanced Research Questions
Q. What mechanistic insights explain the spirocyclic ring formation during synthesis?
- Methodological Answer:
- Intermediate trapping: Use low-temperature NMR to identify enamine or keto-enol intermediates .
- DFT calculations: Model transition states (e.g., B3LYP/6-31G* level) to predict regioselectivity in cyclization .
- Kinetic studies: Vary reagent stoichiometry (1:1 to 1:3) to distinguish concerted vs. stepwise pathways .
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR band shifts)?
- Methodological Answer:
- Cross-validation: Combine 2D NMR (COSY, HSQC) to assign overlapping signals .
- Isotopic labeling: Synthesize ¹⁵N/¹³C analogs to trace signal origins in complex spin systems .
- Variable-temperature NMR: Detect dynamic processes (e.g., ring puckering) causing splitting anomalies .
Q. What strategies address solubility challenges in biological assays for this hydrochloride salt?
- Methodological Answer:
- Co-solvent systems: Use ≤1% DMSO in PBS or Hank’s buffer (validate via dynamic light scattering for aggregation) .
- Salt metathesis: Exchange Cl⁻ counterion with besylate or tosylate to enhance hydrophilicity .
- Prodrug design: Introduce ester moieties (e.g., acetylated methoxyethyl) for transient lipophilicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
